molecular formula C24H28N4OS B2894484 N-(2,4-DIMETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE CAS No. 1189430-86-1

N-(2,4-DIMETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B2894484
CAS No.: 1189430-86-1
M. Wt: 420.58
InChI Key: RYIKWTNSNHHWIB-UHFFFAOYSA-N
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Description

This compound features a triazaspiro[4.5]deca-1,3-dien-2-yl core substituted with a methyl group at position 8 and a phenyl group at position 2. The acetamide moiety is linked via a sulfanyl bridge to the spiro system and further modified with a 2,4-dimethylphenyl group. The triaza-spiro architecture distinguishes it from related diaza-spiro analogs, which may influence solubility, stability, and target interactions .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-17-9-10-20(18(2)15-17)25-21(29)16-30-23-22(19-7-5-4-6-8-19)26-24(27-23)11-13-28(3)14-12-24/h4-10,15H,11-14,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIKWTNSNHHWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-DIMETHYLPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and various research findings regarding its activity.

Chemical Structure and Synthesis

The compound features a spirocyclic structure with multiple functional groups, including a dimethylphenyl moiety and a triazaspirone component. The synthesis typically involves multi-step organic reactions, including:

  • Starting Materials : 3,4-dimethylaniline, 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene, and thioacetic acid.
  • Key Reactions :
    • Nucleophilic substitution
    • Cyclization
    • Thiolation under controlled conditions

Table 1: Key Synthetic Steps

StepReaction TypeDescription
1Nucleophilic SubstitutionReaction of aniline with thioacetic acid
2CyclizationFormation of the spirocyclic structure
3ThiolationAddition of sulfur-containing groups

The biological activity of this compound is thought to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
  • Receptor Modulation : It could modulate receptor activity affecting signal transduction pathways.

Case Studies and Research Findings

Recent studies have highlighted several promising aspects of this compound:

  • Anticancer Activity : Research indicates that related compounds exhibit potent activity against cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
    • Example Study : A study found that similar triazole derivatives effectively inhibited cancer cell lines through apoptosis pathways .
  • Anti-inflammatory Properties : Investigations into other derivatives suggest potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
    • Mechanism : Compounds targeting NF-kB pathways have shown promise in reducing inflammation .
  • Antimicrobial Activity : Some studies have reported significant antimicrobial effects against various bacterial strains.
    • Findings : A series of thiazole derivatives demonstrated notable antibacterial activity .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits cytokines in inflammatory models
AntimicrobialEffective against multiple bacterial strains

Comparison with Similar Compounds

Structural Analog: N-(5-Chloro-2,4-Dimethoxyphenyl)-2-({8-Methyl-3-Phenyl-1,4-Diazaspiro[4.5]deca-1,3-Dien-2-Yl}Sulfanyl)Acetamide

Key Differences :

  • Substituents : The phenyl ring in the analog bears 5-chloro and 2,4-dimethoxy groups (electron-withdrawing and polar) vs. 2,4-dimethyl (electron-donating) in the target compound.
  • Molecular Weight : The analog has a molecular weight of 486.0 g/mol (C₂₅H₂₈ClN₃O₃S) vs. an estimated 483.0 g/mol (C₂₅H₂₉N₃O₂S) for the target compound .
Table 1: Structural and Functional Comparison
Parameter Target Compound Analog ()
Molecular Formula C₂₅H₂₉N₃O₂S C₂₅H₂₈ClN₃O₃S
Spiro Ring System 1,4,8-Triazaspiro[4.5]deca 1,4-Diazaspiro[4.5]deca
Phenyl Substituents 2,4-Dimethyl 5-Chloro-2,4-dimethoxy
Key Functional Groups Triaza core, sulfanyl bridge Diaza core, chloro, methoxy
Reported Properties Not available Not available

Metabolic and Analytical Comparisons

  • LCMS/MS and Molecular Networking : Structural similarities in the spiro-acetamide scaffold may yield comparable fragmentation patterns in MS/MS, though differences in substituents (e.g., chloro vs. methyl) would reduce the cosine score (a measure of spectral similarity). For example, the analog’s chloro group could produce distinct fragment ions (e.g., Cl⁻ loss) absent in the target compound .
  • ADMET Predictions: Based on , the triaza core might enhance aqueous solubility due to increased hydrogen-bonding capacity compared to the diaza analog.

Crystallographic Insights

While neither compound’s crystal structure is explicitly detailed in the evidence, SHELXL () is a standard tool for refining such structures. The triaza system’s additional nitrogen atom may complicate crystallization compared to the diaza analog, requiring advanced refinement protocols .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, including nucleophilic substitution , cyclization , and thiolation (). Key steps:

  • Step 1 : React 2,4-dimethylaniline with a thiolating agent (e.g., thioacetic acid) to introduce the sulfanyl group.
  • Step 2 : Construct the triazaspiro core via cyclization using catalysts like palladium on carbon or triethylamine ().
  • Step 3 : Purify via recrystallization or column chromatography to achieve >95% purity (). Critical parameters: Temperature (60–120°C), solvent polarity (DMF or DCM), and pH control to minimize side reactions ().

Q. How can structural characterization be performed to confirm the compound’s identity?

Use NMR spectroscopy (¹H/¹³C) to verify substituent positions and mass spectrometry (HRMS) for molecular weight confirmation ().

  • X-ray crystallography is recommended for resolving the spirocyclic conformation ().
  • FTIR can confirm functional groups (amide C=O stretch at ~1650 cm⁻¹, sulfanyl S-H at ~2550 cm⁻¹) ().

Q. What are the primary biological targets and assay models for preliminary bioactivity screening?

Focus on enzyme inhibition assays (e.g., kinases, proteases) and cell viability tests (MTT assay) using cancer cell lines (HeLa, MCF-7) ().

  • In vivo models: Murine inflammation models (e.g., carrageenan-induced paw edema) to assess anti-inflammatory activity ().
  • Dosage : Start with 10–100 µM in vitro; adjust based on cytotoxicity profiles ().

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

Use density functional theory (DFT) to map electron density in the sulfanyl and acetamide groups, which influence binding ( ).

  • Molecular docking (AutoDock Vina) can predict affinity for targets like COX-2 or EGFR ().
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories ( ). Validation: Compare computational results with SPR (surface plasmon resonance) binding assays ( ).

Q. How to resolve contradictory bioactivity data across studies (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Experimental variables : Check cell line specificity (e.g., RAW264.7 macrophages vs. HepG2 hepatocytes) ().
  • Concentration gradients : Test lower doses (1–10 µM) to differentiate cytostatic vs. cytotoxic effects ().
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions ().

Q. What advanced analytical methods are required to study degradation pathways under physiological conditions?

  • LC-MS/MS with simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to track hydrolysis of the acetamide group ().
  • Stability studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring for up to 6 months ().
  • Metabolite identification : Use hepatocyte microsomes and UPLC-QTOF-MS to detect phase I/II metabolites ().

Methodological Notes

  • Contradictory evidence : Discrepancies in bioactivity may arise from differences in assay protocols (e.g., serum concentration in cell culture) ().
  • Synthetic scalability : Transitioning from batch to flow chemistry improves yield reproducibility ().

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